Cas no 2185980-63-4 (1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one)

1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one is a versatile chemical intermediate featuring a pyrrolidine scaffold fused with a tetrahydro-2H-pyran moiety. Its unique structure, combining cyclic ether and amine functionalities, makes it valuable in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The presence of the propenone group enhances reactivity, facilitating further derivatization via Michael additions or nucleophilic substitutions. This compound is well-suited for applications in medicinal chemistry, where its rigid yet modifiable framework can contribute to the design of novel bioactive molecules. Its stability and synthetic flexibility make it a practical choice for researchers exploring heterocyclic chemistry and drug discovery.
1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one structure
2185980-63-4 structure
商品名:1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one
CAS番号:2185980-63-4
MF:C12H19NO2
メガワット:209.2847635746
CID:5408881

1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one
    • インチ: 1S/C12H19NO2/c1-2-12(14)13-6-3-11(9-13)10-4-7-15-8-5-10/h2,10-11H,1,3-9H2
    • InChIKey: VNQRLCVGHAESRQ-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(C2CCOCC2)C1)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.080±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 369.5±31.0 °C(Predicted)
  • 酸性度係数(pKa): -0.98±0.40(Predicted)

1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4160289-0.05g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
0.05g
$707.0 2025-03-15
Enamine
EN300-4160289-1.0g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-4160289-0.1g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-4160289-10.0g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
10.0g
$3622.0 2025-03-15
Enamine
EN300-4160289-2.5g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
2.5g
$1650.0 2025-03-15
Enamine
EN300-4160289-0.25g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-4160289-5.0g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
5.0g
$2443.0 2025-03-15
Enamine
EN300-4160289-0.5g
1-[3-(oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one
2185980-63-4 95.0%
0.5g
$809.0 2025-03-15

1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one 関連文献

1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2185980-63-4 and Product Name: 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one

The compound with the CAS number 2185980-63-4 and the product name 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a tetrahydro-2H-pyran-4-yl moiety and a pyrrolidinyl group in its structure suggests unique electronic and steric properties that make it a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The structural motif of 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one aligns well with this trend, as it incorporates elements known to enhance binding affinity and metabolic stability. The tetrahydro-2H-pyran-4-yl ring, in particular, is recognized for its ability to modulate pharmacokinetic profiles, making it an attractive scaffold for drug discovery. This feature, combined with the flexible pyrrolidinyl group, contributes to the compound's potential as a lead molecule in the development of new pharmaceuticals.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules are critical steps toward understanding their biological activity. The 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one structure has been subjected to various spectroscopic and computational analyses to elucidate its molecular interactions. These studies have revealed that the compound exhibits favorable interactions with biological targets, suggesting its utility in modulating pathways relevant to human health. For instance, preliminary docking studies indicate that this molecule may interact with enzymes and receptors involved in inflammation and pain signaling.

The significance of this compound is further underscored by its potential in addressing unmet medical needs. Current research trends emphasize the development of drugs with improved selectivity and reduced side effects. The unique structural features of 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one, including its rigid heterocyclic core and functionalized side chains, make it a versatile platform for designing next-generation therapeutics. By leveraging computational methods and high-throughput screening, researchers aim to identify derivatives of this compound that exhibit enhanced pharmacological properties.

Moreover, the synthetic strategies employed in the preparation of this compound offer insights into modern organic chemistry techniques. The introduction of the tetrahydro-2H-pyran-4-yl group via transition-metal-catalyzed reactions exemplifies the sophistication of contemporary synthetic methodologies. Such advancements not only facilitate the production of complex molecules but also contribute to the broader field of chemical synthesis by providing novel reaction pathways.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-[3-(Tetrahydro-2H-pyran-4-yl)-1-pyrrolidinyl]-2-propen-1-one. These technologies enable researchers to predict biological activity with greater accuracy, thereby reducing the time and resources required for experimental validation. As a result, compounds such as this one are being rapidly evaluated for their therapeutic potential across various disease areas.

In conclusion, the compound with CAS number 2185980-63-4 and product name 1-[3-(Tetrahydro-2H-pyran-4-yll)-1-pyrrolidinyl]-2-propen-l-one represents a compelling example of how structural innovation can drive advancements in pharmaceutical science. Its unique combination of heterocyclic moieties and functional groups positions it as a valuable asset in ongoing drug development efforts. As research continues to uncover new applications for this molecule, it is likely to play a pivotal role in shaping future therapeutic strategies.

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